N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide
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Description
Imidazo[4,5-b]pyridine is a type of heterocyclic compound that contains an imidazole ring fused with a pyridine moiety . These compounds are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities, including acting as GABA A receptor agonists .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been reported in various ways. For instance, a regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The overall efficiency of a cross-coupling process is significantly affected by the structure of the ligand .Molecular Structure Analysis
The imidazo[4,5-b]pyridine moiety is a fused ring system that contains an imidazole ring and a pyridine ring . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines can undergo various chemical reactions. For instance, they can participate in cross-coupling processes, the efficiency of which is significantly affected by the structure of the ligand .Future Directions
The future directions for research on “N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. The development of new synthetic methods could also be a focus of future research .
Mechanism of Action
Target of Action
Compounds with similar imidazole structures have been found to interact with a variety of targets, including gaba a receptors , proton pump inhibitors , aromatase inhibitors , and NSAIDs .
Mode of Action
It is known that imidazole derivatives can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways, affecting the functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
N-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19-14-13(5-2-8-16-14)17-15(19)20-9-3-4-11(10-20)18-23(21,22)12-6-7-12/h2,5,8,11-12,18H,3-4,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFPFZIGCWWSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCCC(C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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